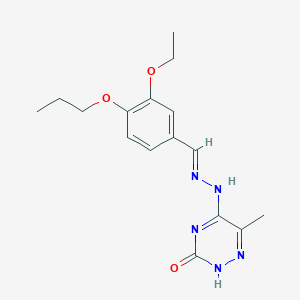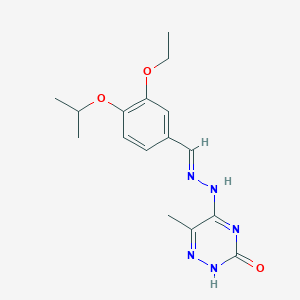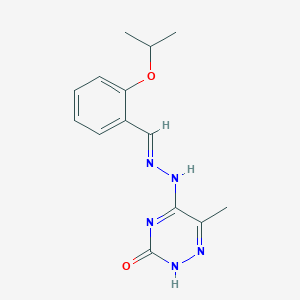
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide, also known as CHX-I or CHX-1, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a subject of interest for scientific research.
Mecanismo De Acción
The mechanism of action of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is still not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its cytotoxic effects on cancer cells. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide may also modulate the activity of certain neurotransmitters by interacting with their receptors.
Biochemical and Physiological Effects
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to exhibit various biochemical and physiological effects. In cancer research, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has also been found to inhibit the proliferation of cancer cells. In neuroscience, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in lab experiments is its potential therapeutic applications in cancer research and neuroscience. However, one limitation of using (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide is its cytotoxic effects on normal cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide. One potential direction is the development of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide derivatives with improved cytotoxicity and selectivity for cancer cells. Another potential direction is the investigation of the molecular mechanisms underlying the activity of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in cancer cells and in the brain. Furthermore, the potential use of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in combination with other anticancer drugs or in the treatment of other neurological disorders may also be explored.
Métodos De Síntesis
The synthesis of (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide involves the reaction of cyclohex-3-en-1-one with hydrazine hydrate, followed by the addition of formic acid. The resulting product is then purified through recrystallization to obtain (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide in its pure form.
Aplicaciones Científicas De Investigación
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has been studied for its potential applications in various scientific fields, including cancer research and neuroscience. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. In addition, (Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide has also been found to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Propiedades
Nombre del producto |
(Z)-2-(cyclohex-3-en-1-ylmethylene)hydrazinecarboximidamide |
|---|---|
Fórmula molecular |
C8H14N4 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[(Z)-cyclohex-3-en-1-ylmethylideneamino]guanidine |
InChI |
InChI=1S/C8H14N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H4,9,10,12)/b11-6- |
Clave InChI |
VMCFVFIAPDALDC-WDZFZDKYSA-N |
SMILES isomérico |
C1CC(CC=C1)/C=N\N=C(N)N |
SMILES |
C1CC(CC=C1)C=NN=C(N)N |
SMILES canónico |
C1CC(CC=C1)C=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)



![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)